molecular formula C13H9ClFNO2 B6387440 MFCD18317002 CAS No. 1261906-24-4

MFCD18317002

Cat. No.: B6387440
CAS No.: 1261906-24-4
M. Wt: 265.67 g/mol
InChI Key: XLYXEFVZOZYYDX-UHFFFAOYSA-N
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Description

However, based on the structural and functional parallels observed in the referenced compounds (e.g., boronic acids and brominated aromatic derivatives), it is inferred to belong to the class of halogen-substituted aromatic boronic acids. These compounds are critical intermediates in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science research .

Key properties typically associated with such compounds include:

  • Moderate solubility in polar solvents (e.g., THF, water).
  • Thermal stability under reflux conditions (e.g., 75–100°C).

Properties

IUPAC Name

2-chloro-5-(2-fluoro-5-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c1-7-2-3-11(15)8(4-7)10-6-16-12(14)5-9(10)13(17)18/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYXEFVZOZYYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687171
Record name 2-Chloro-5-(2-fluoro-5-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-24-4
Record name 2-Chloro-5-(2-fluoro-5-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317002” involves several steps, each requiring precise reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves the same fundamental steps as in the laboratory synthesis but on a much larger scale. Industrial production also incorporates advanced techniques such as continuous flow reactors and real-time monitoring to optimize the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: “MFCD18317002” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to convert “this compound” into its oxidized form.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halogens or alkylating agents, leading to the formation of various substituted derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized compounds with diverse applications.

Scientific Research Applications

“MFCD18317002” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in the synthesis of complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: “this compound” is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its unique reactivity and properties.

Mechanism of Action

The mechanism of action of “MFCD18317002” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis leverages data from structurally analogous compounds in the evidence, such as CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330), to infer comparative insights.

Physicochemical Properties

Property MFCD13195646 (C₆H₅BBrClO₂) MFCD00003330 (C₇H₅BrO₂) Typical Similar Compounds*
Molecular Weight 235.27 g/mol 201.02 g/mol 190–250 g/mol
Log Po/w (XLOGP3) 2.15 2.15 (estimated) 1.5–3.0
Solubility (mg/ml) 0.24 0.687 0.2–1.0
TPSA 40.46 Ų 37.3 Ų 30–50 Ų
BBB Permeability Yes Not reported Variable

*Similar compounds include (3-Bromo-5-chlorophenyl)boronic acid (similarity: 0.87) and brominated benzoic acid derivatives .

Key Observations:
  • Halogen Impact : Bromine and chlorine substituents increase molecular weight and hydrophobicity (higher Log P), enhancing membrane permeability but reducing aqueous solubility .
  • Structural Flexibility : Boronic acids (e.g., MFCD13195646) exhibit higher reactivity in cross-coupling reactions compared to carboxylate derivatives (e.g., MFCD00003330) due to their electrophilic boron center .
Key Observations:
  • Catalyst Efficiency : Palladium catalysts (MFCD13195646) are standard for boronic acid coupling but require toxic solvents. A-FGO catalysts (MFCD00003330) offer sustainability but are less versatile .
  • Yield Optimization : MFCD00003330’s near-quantitative yield highlights advances in green chemistry methodologies .
Key Observations:

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